8-Methylquinolin-4(1H)-one
Overview
Description
8-Methylquinolin-4(1H)-one is a heterocyclic compound . It is also known as o-Toluquinoline . Its empirical formula is C10H9N .
Molecular Structure Analysis
The molecular structure of 8-Methylquinolin-4(1H)-one consists of a quinoline core with a methyl group attached to the 8th carbon . The molecular weight is 143.19 .Physical And Chemical Properties Analysis
8-Methylquinolin-4(1H)-one is a liquid at room temperature . It has a refractive index of 1.614 , a boiling point of 143 °C/34 mmHg , and a density of 1.052 g/mL at 25 °C .Scientific Research Applications
Anticancer Activity
Research on novel derivatives of quinoline, including 8-Methylquinolin-4(1H)-one, has shown promising anticancer activity. Kubica et al. (2018) synthesized new compounds with potential anticancer effects. Their in vitro evaluations indicated selectivity towards cancer cells, with certain compounds inhibiting cell migration, suggesting their potential as therapeutically effective anticancer drugs (Kubica et al., 2018). Cui et al. (2017) also identified a lead compound with significant anticancer properties, highlighting its role in inhibiting tumor growth and disrupting tumor vasculature in mice (Cui et al., 2017).
Antimicrobial Potential
The antimicrobial activities of 8-Methylquinolin-4(1H)-one derivatives have been explored, with findings indicating their potential in developing natural preservatives against foodborne bacteria. Kim et al. (2014) investigated the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, revealing their effectiveness against foodborne bacteria, thus presenting an avenue for eco-friendly food supplemental agents (Kim et al., 2014).
Corrosion Inhibition
Studies have shown that derivatives of 8-Methylquinolin-4(1H)-one can serve as efficient corrosion inhibitors. Rbaa et al. (2019) synthesized novel heterocyclic compounds based on 8-hydroxyquinoline moiety, demonstrating their ability to protect mild steel in hydrochloric acid, indicating their utility in corrosion protection applications (Rbaa et al., 2019).
Synthetic Applications
The reactivity and versatility of 8-Methylquinolin-4(1H)-one derivatives have been utilized in various synthetic applications, including the development of new pharmaceuticals and materials. For instance, Ghosh and Samanta (2019) developed a straightforward Rh(III)-catalyzed strategy for the arylation of 8-methylquinoline, showcasing the compound's utility in organic synthesis (Ghosh & Samanta, 2019).
Safety And Hazards
properties
IUPAC Name |
8-methyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-8-9(12)5-6-11-10(7)8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTISUYZVEWQIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510356 | |
Record name | 8-Methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylquinolin-4(1H)-one | |
CAS RN |
23432-44-2 | |
Record name | 8-Methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.